1,3-DIMETHYL-8-(4-MORPHOLINYLMETHYL)-7-(2-PH-ET)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
1,3-DIMETHYL-8-(4-MORPHOLINYLMETHYL)-7-(2-PH-ET)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound known for its diverse applications in scientific research. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
The synthesis of 1,3-DIMETHYL-8-(4-MORPHOLINYLMETHYL)-7-(2-PH-ET)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves several steps. The primary synthetic route includes the alkylation of the purine ring at specific positions to introduce the dimethyl, morpholinylmethyl, and phenethyl groups. The reaction conditions typically involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.
Chemical Reactions Analysis
1,3-DIMETHYL-8-(4-MORPHOLINYLMETHYL)-7-(2-PH-ET)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Scientific Research Applications
1,3-DIMETHYL-8-(4-MORPHOLINYLMETHYL)-7-(2-PH-ET)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-8-(4-MORPHOLINYLMETHYL)-7-(2-PH-ET)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
1,3-DIMETHYL-8-(4-MORPHOLINYLMETHYL)-7-(2-PH-ET)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific structural features and functional groups. Similar compounds include:
Theophylline: A dimethylxanthine derivative with similar structural features but different biological activities.
Paraxanthine: A metabolite of caffeine with similar structural characteristics but distinct pharmacological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and effects.
Properties
IUPAC Name |
1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-(2-phenylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-22-18-17(19(26)23(2)20(22)27)25(9-8-15-6-4-3-5-7-15)16(21-18)14-24-10-12-28-13-11-24/h3-7H,8-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSLBOZVVIMHKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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